molecular formula C10H8BrNO B6278848 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 867006-65-3

4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No. B6278848
CAS RN: 867006-65-3
M. Wt: 238.1
InChI Key:
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Description

4-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a type of organic compound known as an isoquinoline. Isoquinolines are compounds containing an isoquinoline moiety, which is a bicyclic heterocycle made up of a benzene ring fused to a piperidine ring .


Molecular Structure Analysis

The molecule consists of a benzene ring fused to a piperidine ring, with a bromine atom attached to the 4th carbon atom and a methyl group attached to the 3rd carbon atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Rhodium-Catalyzed Synthesis : 4-bromo-1,2-dihydroisoquinolines, including 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, can be synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A key intermediate in this process is a bromonium ylide, formed by intramolecular nucleophilic attack, facilitated by a rhodium catalyst (He et al., 2016).

  • Halohydrin Transformation : 4-Bromo-1,2-dihydroisoquinolines can be converted into various other compounds through base-induced rearrangement reactions. This includes transformations into isochromenes and new isoquinolines, demonstrating its versatility in chemical synthesis (Kirby et al., 1979).

Biological Applications and Antitumor Activity

  • Development of Antitumor Agents : 4-Bromo-3-arylisoquinolines are used in the synthesis of indeno[1,2-c]isoquinolines, which have been tested for cytotoxicity and DNA-topoisomerase 1 inhibitory activity. This suggests potential applications in cancer treatment (Cho et al., 2007).

  • Synthesis of Isoquinoline Derivatives : N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones and their 4-methyl derivatives, related to pentalongin, have been synthesized using this compound. These compounds represent a new class with potential biological activity (Jacobs et al., 2008).

Other Relevant Studies

  • Stereochemical Studies : The stereochemistry of this compound derivatives has been explored, showing the significance of this compound in understanding complex stereochemical arrangements in organic chemistry (Sugiura et al., 1997).

  • Reactions with Potassium Amide : Studies involving the reactions of bromoethoxyisoquinolines, including this compound, with potassium amide have revealed complex reaction pathways and products, highlighting its chemical reactivity (Sanders et al., 2010).

Future Directions

The future directions for this compound could involve studying its potential applications in various fields such as medicinal chemistry, given the biological activity exhibited by some isoquinoline derivatives . Further studies could also explore its reactivity and potential use in synthetic chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "3-methyl-4-nitroisoquinolin-1-one", "sodium borohydride", "acetic acid", "bromine" ], "Reaction": [ "Reduction of 3-methyl-4-nitroisoquinolin-1-one with sodium borohydride in acetic acid to yield 3-methyl-4-aminoisquinolin-1-one", "Bromination of 3-methyl-4-aminoisquinolin-1-one with bromine to yield 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one" ] }

CAS RN

867006-65-3

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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